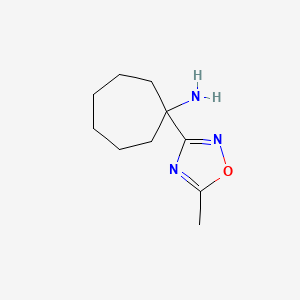![molecular formula C7H13N5O B13203568 3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea is a chemical compound with the molecular formula C7H13N5O It is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea typically involves the reaction of 1-(3-aminopropyl)imidazole with an appropriate urea derivative. One common method involves the use of 1-(3-aminopropyl)imidazole and isocyanate under controlled conditions to form the desired urea compound. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can influence the activity of enzymes or receptors. The amino group can also form covalent bonds with target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
1-(3-aminopropyl)imidazole: This compound is similar in structure but lacks the urea moiety.
2-aminoimidazole: Another imidazole derivative with different substitution patterns.
4(5)-hydroxymethylimidazole: Contains a hydroxymethyl group instead of an amino group.
Uniqueness
3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea is unique due to the presence of both an amino group and a urea moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. This makes it a versatile building block for the synthesis of more complex molecules and materials.
Properties
Molecular Formula |
C7H13N5O |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-amino-3-(3-imidazol-1-ylpropyl)urea |
InChI |
InChI=1S/C7H13N5O/c8-11-7(13)10-2-1-4-12-5-3-9-6-12/h3,5-6H,1-2,4,8H2,(H2,10,11,13) |
InChI Key |
WOUBOZRCMHNCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13203486.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13203487.png)
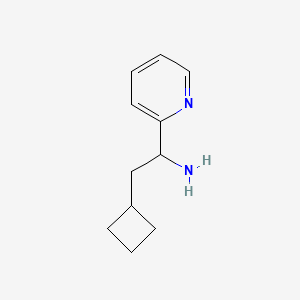
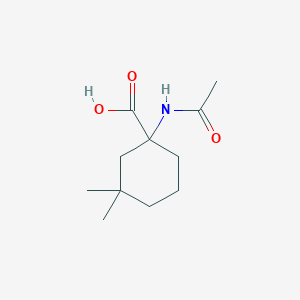
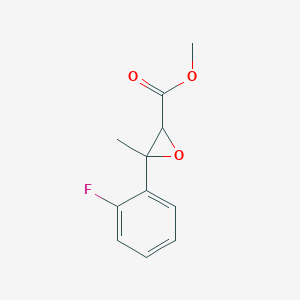
![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)
![2-Amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13203522.png)
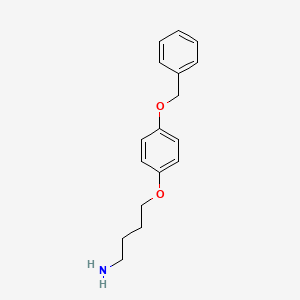
![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)
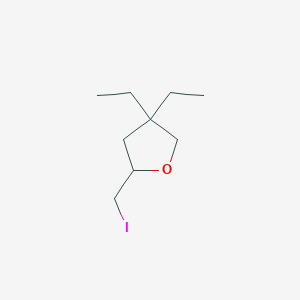
![2-[(Benzylcarbamoyl)oxy]acetic acid](/img/structure/B13203542.png)
